{5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol
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Overview
Description
{5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrido[3,4-d]pyrimidine core linked to a thiophene ring, which is further connected to another thiophene ring via a methanol group. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of pyrido[3,4-d]pyrimidine derivatives with thiophene-2-carbaldehyde, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Biology: In biological research, {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol is studied for its potential as a bioactive molecule, with investigations into its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
- [5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-methanol
- [5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-ethanol
Uniqueness: Compared to similar compounds, {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol exhibits unique electronic properties due to the presence of two thiophene rings
Properties
IUPAC Name |
[5-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(14-2-1-7-23-14)15-4-3-11(24-15)8-19-17-12-5-6-18-9-13(12)20-10-21-17/h1-7,9-10,16,22H,8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDKQUJFJIUHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC3=NC=NC4=C3C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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